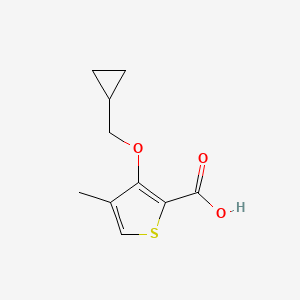

3-(Cyclopropylmethoxy)-4-methylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-6-5-14-9(10(11)12)8(6)13-4-7-2-3-7/h5,7H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMJPGGNCPXOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1OCC2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-(Cyclopropylmethoxy)-4-methylthiophene-2-carboxylic acid is the Transforming growth factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells. TGF-β1 plays a crucial role in fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components.

Mode of Action

This compound interacts with its target by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increasing the expression of E-cadherin. This results in the attenuation of TGF-β1-induced epithelial–mesenchymal transformation in type 2 lung epithelial cells.

Biochemical Pathways

The biochemical pathway affected by this compound involves the TGF-β1/Smad pathway. The compound significantly reduces Smad2/3 phosphorylation levels, thereby inhibiting the TGF-β1-induced epithelial–mesenchymal transformation.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TGF-β1-induced epithelial–mesenchymal transformation in A549 cells and the reduction of bleomycin-induced pulmonary fibrosis in rats. This results in improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin.

Biological Activity

Overview

3-(Cyclopropylmethoxy)-4-methylthiophene-2-carboxylic acid is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHOS

- Molecular Weight : 197.26 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound may inhibit tumor growth by:

- Modulating Apoptotic Pathways : Inducing caspase activation and promoting mitochondrial dysfunction.

- Inhibiting Angiogenesis : Reducing the formation of new blood vessels that supply tumors.

Case Studies

-

Case Study on Anticancer Effects :

- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound was shown to activate the p53 pathway, leading to increased apoptosis rates.

-

Antimicrobial Efficacy :

- In a comparative study against standard antibiotics, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors, altering cellular responses and promoting apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Antimicrobial | Membrane disruption |

| Compound B | Anticancer | Apoptosis induction |

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent differences are summarized below:

Key Observations:

- The cyclopropylmethoxy group in the target compound may enhance metabolic stability compared to linear alkoxy groups (e.g., methoxyethoxy in ), as cyclopropane rings are known to resist oxidative degradation .

Physicochemical Properties

Predicted and experimental properties of selected analogs:

*Properties estimated based on structural similarity to .

Key Observations:

- The pKa of ~3.85 (predicted for the target compound) aligns with typical carboxylic acids, suggesting moderate acidity suitable for salt formation or hydrogen bonding in drug-receptor interactions .

Preparation Methods

Starting Materials and Core Thiophene Functionalization

- The core thiophene scaffold is typically 4-methylthiophene-2-carboxylic acid or its derivatives.

- Halogenation or bromination at the 3-position is often employed to introduce a leaving group for subsequent nucleophilic substitution.

- For example, 4-bromo-3-methyl-2-thiophenecarbonyl chloride can be synthesized via bromination and subsequent conversion of the carboxylic acid to the acid chloride using thionyl chloride (SOCl2).

Introduction of Cyclopropylmethoxy Group

- The cyclopropylmethoxy substituent is introduced by reacting the halogenated thiophene intermediate with bromomethyl cyclopropane in the presence of a base.

- A representative procedure involves heating a mixture of the halogenated thiophene acid or acid chloride with bromomethyl cyclopropane in dimethyl sulfoxide (DMSO) at 70°C for several hours.

- Potassium iodide (KI) is often used as a catalyst to facilitate nucleophilic substitution.

- The reaction is typically followed by quenching with toluene and filtration to remove inorganic salts.

Activation and Coupling Agents

- Activation of the carboxylic acid group to an active ester or acid chloride is critical for efficient substitution.

- Carbodiimides such as diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed for activation, often in combination with N-hydroxysuccinimide (NHS) or N-hydroxyphthalimide (NHPI) to form active esters.

- These activated intermediates facilitate coupling with nucleophiles like cyclopropylmethanol derivatives.

Use of Bases and Solvents

- Inorganic bases such as sodium hydroxide, potassium carbonate, or cesium fluoride are used to deprotonate intermediates and promote substitution.

- The choice of solvent is crucial; DMSO is preferred due to its high polarity and ability to dissolve both organic and inorganic reagents.

- Other solvents tested include dimethylformamide (DMF), tetrahydrofuran (THF), acetone, methyl ethyl ketone, and dichloromethane, but DMSO is most effective for this reaction.

Detailed Reaction Conditions and Yields

Research Findings and Process Optimization

- The use of cesium fluoride as a base in the substitution step improves reaction rates and yields due to its strong basicity and nucleophilicity.

- The molar ratio of base to thiophene derivative is optimized between 1.2 to 3 equivalents, with 2.4 to 2.8 equivalents preferred for maximal conversion.

- Reaction temperature around 70°C balances reaction speed and minimizes side reactions.

- The activated acid intermediates formed with carbodiimides and NHS esters show improved coupling efficiency compared to direct acid halide reactions.

- Solvent choice impacts the solubility of reactants and intermediates, with DMSO providing superior results compared to less polar solvents.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.